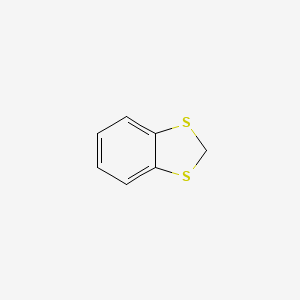

1,3-Benzodithiole

描述

1,3-Benzodithiole: is an organic compound that consists of a benzene ring fused with a 1,3-dithiol ring

作用机制

Target of Action

1,3-Benzodithiole is a chemical compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants . Furthermore, molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA, a synthetic auxin .

Biochemical Pathways

The interaction of this compound with the auxin receptor TIR1 affects various biochemical pathways. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key factor in the compound’s ability to promote root growth.

Pharmacokinetics

It’s known that the compound can be detected spectroscopically after reacting with 1,2-benzenedithiol to produce this compound-2-thione . This reaction has been used to improve the analytical sensitivity of methods for detecting isothiocyanates .

Result of Action

The primary result of this compound’s action is the promotion of root growth in plants . By enhancing root-related signaling responses and modulating gene expression, the compound encourages the development of deeper and longer roots . This can help plants survive and flourish, making this compound a potential tool for improving crop yields.

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole can be synthesized through several methods. One common approach involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S8) in the presence of a copper catalyst and cesium carbonate (Cs2CO3). This reaction leads to the formation of this compound through a sulfur rearrangement process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of copper-catalyzed reactions with aryl halides and sulfur sources is a common industrial approach due to its efficiency and scalability .

化学反应分析

Types of Reactions: 1,3-Benzodithiole undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as alcohols, water, thiols, hydrogen sulfide, amines, and ammonia.

Cycloaddition: Reaction with benzyne generated from 2-carboxybenzenediazonium chloride, leading to the formation of novel bicyclic sulfonium salts.

Common Reagents and Conditions:

Nucleophilic Reagents: Alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride.

Cycloaddition Reagents: Benzyne generated from 2-carboxybenzenediazonium chloride.

Major Products:

Nucleophilic Substitution Products: Corresponding 1,3-benzodithioles.

Cycloaddition Products: Bicyclic sulfonium salts.

科学研究应用

1,3-Benzodithiole has several scientific research applications, including:

相似化合物的比较

2-(Thiopyran-4-ylidene)-1,3-benzodithiole: Contains a thiopyran ring fused with a 1,3-benzodithiole ring and exhibits semiconductor properties.

Benzothiaselenole: Contains a selenium atom in place of one of the sulfur atoms in the this compound ring.

Dibenzodithiocine: Contains two this compound rings fused together.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and cycloaddition, making it a versatile compound for various applications in chemistry, biology, and materials science.

属性

IUPAC Name |

1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLNPZTRYNCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482211 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-30-6 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

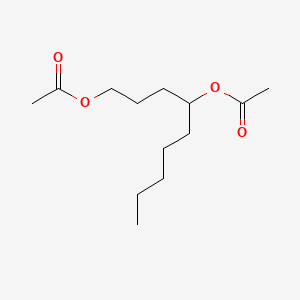

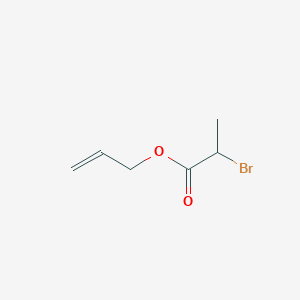

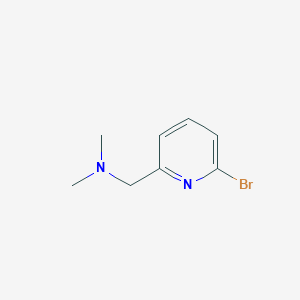

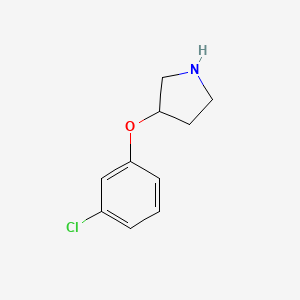

Feasible Synthetic Routes

ANone: The molecular formula of 1,3-benzodithiole is C7H6S2, and its molecular weight is 154.25 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, is available for this compound and its derivatives. For example, in the synthesis of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the 1H-NMR spectrum shows a doublet signal at δ = 4.875 ppm (J = 5.2 Hz) assignable to 1-CH, a doublet signal at δ = 3.767–3.803 ppm (J = 9.8 Hz) assignable to POMe, and a multiple signal at δ = 7.0263–7.2616 ppm assignable to the four aryl hydrogen atoms. []

A: 1,3-Benzodithiolylium salts can be synthesized by treating 2-alkoxy-1,3-benzodithioles or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride. [] An alternative method involves reacting this compound with trityl tetrafluoroborate. []

A: 1,3-Benzodithiolylium salts are valuable reagents for introducing a 1,3-benzodithiol-2-yl group into various molecules. They react with nucleophiles like alcohols, thiols, amines, and active methylene compounds at the 2-position to give the corresponding 1,3-benzodithioles. []

A: Yes, reactions of 1,3-benzodithiolylium salts with Grignard reagents yield 2-substituted and 2,2-disubstituted 1,3-benzodithioles, which can be hydrolyzed to aldehydes and ketones upon treatment with chloramine-T followed by mercury(II) chloride. []

A: Treating carboxylic acid derivatives (acids, acid chlorides, anhydrides, esters, nitriles) and trihalogenomethyl compounds with benzene-1,2-dithiol in the presence of tetrafluoroboric acid–ether or boron trifluoride–ether yields 2-substituted 1,3-benzodithiolylium tetrafluoroborates. These salts can be reduced to the corresponding 2-substituted 1,3-benzodithioles with sodium borohydride, and subsequent C(2)–S bond cleavage with sodium in liquid ammonia yields the corresponding hydrocarbons. [] Aldehydes and ketones can also be reduced to methylene groups using a similar approach. []

A: Yes, benzopentathiepins can be synthesized by reacting this compound-2-thiones or 1,2-benzenedithiols with elemental sulfur in liquid ammonia at room temperature. []

A: this compound derivatives, particularly those incorporating tetrathiafulvalene (TTF) units, exhibit promising electron-donating properties. These compounds have been investigated for their potential in developing organic conductors and molecular electronics. [, , , ]

A: Yes, several charge-transfer complexes incorporating this compound derivatives as electron donors have been studied. For instance, 1,3-dithiole[4]radialene forms a complex with TCNQ, and this compound-[4]radialene forms complexes with TCNQF4 and DDQ, both exhibiting relatively high electrical conductivities in compressed pellets. [] Furthermore, single crystals of PF6 and ClO4 salts of the this compound[4]radialene radical cation display semiconductor-like electrical conductivity changes with temperature. []

A: Yes, this compound 1-oxide is chiral and can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). []

A: The absolute configurations of this compound 1-oxide enantiomers have been established through a combination of chemical derivatization, CSP-HPLC separation of diastereomers, and X-ray crystallography. []

A: Yes, both microbial and mammalian enzymes exhibit stereoselectivity in S-oxygenating 2-methyl-1,3-benzodithiole, producing varying ratios of cis- and trans-2-methyl-1,3-benzodithiole 1-oxide. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。